Boronic acid, (2,5-didodecyl-1,4-phenylene)bis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

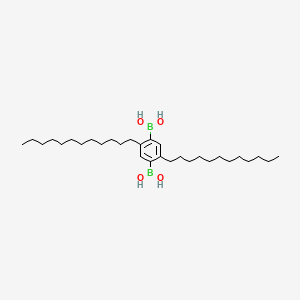

(2,5-Didodecyl-1,4-phenylene)diboronic acid is an organic compound that belongs to the class of aromatic diboronic acids. This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further substituted with two dodecyl chains at the 2 and 5 positions. The presence of long alkyl chains imparts unique physical and chemical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Didodecyl-1,4-phenylene)diboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 1,4-dibromo-2,5-didodecylbenzene.

Lithiation: The dibromo compound is treated with n-butyllithium (n-BuLi) in dry, degassed hexane under reflux conditions to form the corresponding dilithiated intermediate.

Borylation: The dilithiated intermediate is then reacted with trimethyl borate (B(OCH3)3) at low temperatures (-78°C) to introduce the boronic acid groups.

Industrial Production Methods

While specific industrial production methods for (2,5-Didodecyl-1,4-phenylene)diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Didodecyl-1,4-phenylene)diboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid groups can be oxidized to form the corresponding phenols.

Esterification: The boronic acid groups can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Esterification: Alcohols (e.g., methanol) and acid catalysts.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

(2,5-Didodecyl-1,4-phenylene)diboronic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (2,5-Didodecyl-1,4-phenylene)diboronic acid is primarily related to its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

- (2,5-Difluoro-1,4-phenylene)diboronic acid

- (2,5-Dimethoxy-1,4-phenylene)diboronic acid

- (2,5-Dichloro-1,4-phenylene)diboronic acid

Uniqueness

(2,5-Didodecyl-1,4-phenylene)diboronic acid is unique due to the presence of long dodecyl chains, which impart hydrophobic characteristics and influence its solubility and self-assembly properties. This makes it particularly useful in the design of amphiphilic molecules and materials with specific surface properties .

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Among these, (2,5-didodecyl-1,4-phenylene)bis-boronic acid is of particular interest due to its potential applications in drug development and material science. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

- Molecular Formula : C30H52B2O4

- Molecular Weight : 498.35 g/mol

- CAS Number : 374934-77-7

The compound features two boronic acid groups attached to a phenylene backbone with long alkyl chains that enhance its solubility and interaction with biological membranes.

Antibacterial Activity

Boronic acids have shown promise as antibacterial agents, particularly against resistant strains of bacteria. For instance, studies have indicated that boronic acid derivatives can act as effective inhibitors of β-lactamases, enzymes that confer antibiotic resistance. Specifically, transition state inhibitors based on boronic acids have been developed to target KPC (Klebsiella pneumoniae carbapenemase) and other class A β-lactamases.

These studies highlight the potential of boronic acid derivatives to restore the efficacy of existing antibiotics when used in combination therapies.

Anticancer Activity

Recent research has explored the anticancer properties of boronic acid derivatives. A notable study demonstrated that a phenyl boronic acid derivative exhibited significant cytotoxic effects on cancer cell lines while showing minimal toxicity to healthy cells.

| Cell Line | IC50 (µg/mL) | Activity Type |

|---|---|---|

| MCF-7 | 18.76 | Cytotoxic |

| Healthy Cells | >100 | Non-toxic |

The compound's mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation, such as acetylcholinesterase and butyrylcholinesterase .

- Enzyme Inhibition : Boronic acids can covalently modify serine residues in active sites of enzymes, mimicking the transition state of natural substrates. This property is crucial for their role as β-lactamase inhibitors.

- Antioxidant Activity : Boronic acid derivatives have also been shown to exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

- Self-Healing Properties : In polymer applications, boronic acids are used to create hydrogels with self-healing capabilities due to their dynamic covalent bonds .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of a novel boronic ester compound derived from phenyl boronic acid against Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 6.50 mg/mL, indicating its potential use in treating bacterial infections .

Study on Anticancer Effects

In another investigation focused on anticancer activity, a synthesized derivative from quercetin and phenyl boronic acid showed promising results with an IC50 value indicating strong cytotoxicity against MCF-7 breast cancer cells while remaining non-toxic to normal cells . This suggests that modifications to boronic acid structures can enhance their selectivity and efficacy.

Properties

CAS No. |

130870-16-5 |

|---|---|

Molecular Formula |

C30H56B2O4 |

Molecular Weight |

502.4 g/mol |

IUPAC Name |

(4-borono-2,5-didodecylphenyl)boronic acid |

InChI |

InChI=1S/C30H56B2O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32(35)36)28(26-29(27)31(33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |

InChI Key |

DJEMIKQUMRVMLD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1CCCCCCCCCCCC)B(O)O)CCCCCCCCCCCC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.